BWA 728C
Beschreibung
BWA 728C refers to the protein product of the BWA gene in Drosophila melanogaster, identified as an alkaline ceramidase (DaCER) . Ceramidases catalyze the hydrolysis of ceramide into sphingosine and free fatty acids, critical steps in sphingolipid metabolism. DaCER shares sequence homology with human ceramidases ACER1 (35%), ACER2 (46%), and ACER3 (26%) . It localizes to the plasma membrane and Golgi apparatus in HeLa cells and exhibits optimal enzymatic activity at pH 8.0 and 35°C, with a broad pH tolerance range . In Drosophila, DaCER inactivation causes developmental delays, increased lifespan, and altered sphingolipid profiles (e.g., reduced C16 sphingosine), highlighting its role in growth and homeostasis .
Eigenschaften
CAS-Nummer |
110540-05-1 |
|---|---|
Molekularformel |
C9H19N |
Synonyme |
BWA 728C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Human Ceramidases
Key Findings :
- DaCER shares the highest homology with ACER2, suggesting conserved catalytic mechanisms .
- Unlike human ceramidases, DaCER operates optimally at alkaline pH, reflecting adaptation to Drosophila physiology .
Pharmacological Comparison with Ceramidase Inhibitors
Key Findings :
- BWA 728C inactivation mirrors D-e-MAPP’s effect on C16 sphingosine but with distinct organism-level outcomes (e.g., lifespan extension vs. apoptosis) .
- Unlike LCL-464 (a known acid ceramidase inhibitor), DaCER operates in alkaline environments, limiting cross-species therapeutic applicability .
Enzymatic Kinetics
- Catalytic Efficiency : DaCER’s activity peaks at 35°C, aligning with Drosophila’s ectothermic physiology, whereas human ceramidases function optimally at 37°C .
- Substrate Range : DaCER preferentially hydrolyzes C24:1-ceramide, a feature shared with ACER3, suggesting evolutionary divergence in lipid metabolism .
Phenotypic and Metabolic Impacts
| Parameter | BWA 728C Inactivation | ACER2 Knockout (Human) | |
|---|---|---|---|
| Developmental Rate | Delayed pupation | Normal | |
| Lifespan | Increased by 20% | Reduced (progeria-like) | |
| Fertility | ↑ Egg production | Impaired spermatogenesis |
Key Insights :
- DaCER’s role in lifespan regulation contrasts with human ceramidase knockouts, underscoring species-specific sphingolipid signaling pathways .
Q & A
Q. What are the foundational methodologies for characterizing the physicochemical properties of BWA 728C in experimental settings?
To ensure reproducibility, researchers should employ standardized techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. Detailed protocols must include instrument calibration, solvent systems, and purity thresholds (e.g., ≥95% purity for biological assays). Experimental parameters should align with guidelines for reporting chemical data, including batch-to-batch variability analysis .
Q. How should researchers design dose-response studies to establish BWA 728C's biological activity thresholds?
Use factorial experimental designs to test multiple concentrations across biologically relevant ranges. Incorporate positive and negative controls to validate assay sensitivity. Statistical tools like ANOVA or dose-response curve modeling (e.g., Hill equation) are critical for identifying EC50/IC50 values. Ensure raw datasets are archived with metadata describing experimental conditions and outlier exclusion criteria .
Q. What criteria determine the selection of appropriate in vitro models for studying BWA 728C's mechanism of action?
Prioritize cell lines with well-characterized target pathways (e.g., CRISPR-validated knockouts for receptor studies). Include orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to confirm specificity. Document cell culture conditions (passage number, media composition) to mitigate batch effects .
Advanced Research Questions
Q. How can researchers reconcile contradictions between BWA 728C's in vitro potency and in vivo pharmacokinetic performance?
Conduct systematic ADME (absorption, distribution, metabolism, excretion) profiling, including plasma protein binding assays and microsomal stability tests. Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability. Cross-validate findings with species-specific metabolite identification via LC-MS/MS .
Q. What strategies are effective for optimizing BWA 728C's chromatographic separation in complex biological matrices?
Develop gradient elution protocols using columns with sub-2µm particles (e.g., UPLC) to enhance resolution. Validate recovery rates via spike-and-recovery experiments in relevant biofluids (e.g., plasma, cerebrospinal fluid). Include internal standards to correct for matrix effects and ion suppression in mass spectrometry .
Q. How should researchers address variability in BWA 728C's synthetic yield across laboratory settings?
Implement quality-by-design (QbD) principles to identify critical process parameters (e.g., temperature, catalyst loading). Use design-of-experiments (DoE) software to optimize reaction conditions. Document deviations in synthetic routes and conduct robustness testing under edge-of-failure conditions .
Q. What computational approaches are suitable for predicting BWA 728C's off-target interactions in silico?
Combine molecular docking (e.g., AutoDock Vina) with machine learning-based toxicity prediction platforms (e.g., DeepTox). Validate hits using biophysical methods like surface plasmon resonance (SPR). Cross-reference results with publicly available chemogenomic databases (e.g., ChEMBL) to prioritize high-risk targets .
Methodological and Data Integrity Considerations
Q. How can researchers ensure transparency when reporting negative or inconclusive results for BWA 728C?
Pre-register study protocols on platforms like Open Science Framework (OSF) to mitigate publication bias. Report effect sizes with confidence intervals rather than binary significance metrics. Archive raw datasets, including failed experiments, in FAIR-compliant repositories (e.g., Zenodo) .
Q. What frameworks support the integration of BWA 728C's research findings with existing literature?
Perform systematic reviews using PRISMA guidelines to map knowledge gaps. Use citation management tools (e.g., Zotero) to track relationships between studies. Annotate contradictory findings in structured formats (e.g., SWOT analysis tables) to guide hypothesis refinement .
Q. How should researchers handle ethical considerations in BWA 728C studies involving human-derived samples?
Obtain institutional review board (IRB) approval for biospecimen usage, specifying consent protocols and data anonymization methods. Adhere to GDPR or HIPAA standards for sensitive data storage. Include ethics statements in publications, detailing compliance with the Declaration of Helsinki .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
